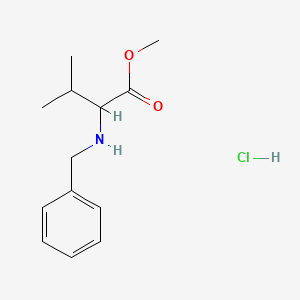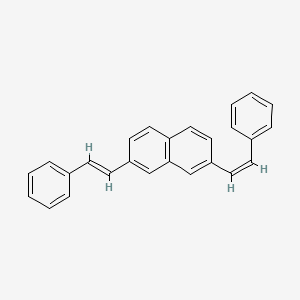
2,7-Bis(2-phenylvinyl)naphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Bis(2-phenylvinyl)naphthalene is an organic compound with the molecular formula C26H20. It is also known as 2,7-bis(2-phenylethen-1-yl)naphthalene. This compound is characterized by its naphthalene core substituted at the 2 and 7 positions with phenylvinyl groups. It is primarily used in scientific research and has applications in various fields, including chemistry and materials science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis(2-phenylvinyl)naphthalene typically involves the coupling of 2,7-dibromonaphthalene with styrene derivatives using palladium-catalyzed cross-coupling reactions. One common method is the Suzuki coupling reaction, which involves the reaction of 2,7-dibromonaphthalene with phenylboronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale .
化学反応の分析
Types of Reactions
2,7-Bis(2-phenylvinyl)naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the phenylvinyl groups to phenylethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Phenylethyl-substituted naphthalenes.
Substitution: Various substituted naphthalene derivatives depending on the substituent introduced
科学的研究の応用
2,7-Bis(2-phenylvinyl)naphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Materials Science: The compound is studied for its photophysical properties, making it useful in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biology and Medicine: While specific biological applications are limited, derivatives of naphthalene compounds are often explored for their potential therapeutic properties.
作用機序
The mechanism of action of 2,7-Bis(2-phenylvinyl)naphthalene primarily involves its interaction with light and its ability to undergo photophysical processes. The compound can absorb light and enter an excited state, leading to fluorescence or phosphorescence. This property is exploited in optoelectronic applications .
類似化合物との比較
Similar Compounds
- 2,6-Di(1H-inden-2-yl)naphthalene (DIN)
- 2,6-Di((E)-styryl)naphthalene (DSN)
- 2,6-Bis(phenylthynyl)naphthalene (DPEN)
Uniqueness
2,7-Bis(2-phenylvinyl)naphthalene is unique due to its specific substitution pattern on the naphthalene core, which imparts distinct photophysical properties. This makes it particularly valuable in the development of advanced materials for optoelectronic applications .
特性
分子式 |
C26H20 |
|---|---|
分子量 |
332.4 g/mol |
IUPAC名 |
7-[(Z)-2-phenylethenyl]-2-[(E)-2-phenylethenyl]naphthalene |
InChI |
InChI=1S/C26H20/c1-3-7-21(8-4-1)11-13-23-15-17-25-18-16-24(20-26(25)19-23)14-12-22-9-5-2-6-10-22/h1-20H/b13-11-,14-12+ |
InChIキー |
BAXGJINOQBOMFG-HEEUSZRZSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C/C2=CC3=C(C=C2)C=CC(=C3)/C=C\C4=CC=CC=C4 |
正規SMILES |
C1=CC=C(C=C1)C=CC2=CC3=C(C=C2)C=CC(=C3)C=CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3aR,4R,5R,6aS)-4-[(3S,5S)-5-methyl-3-(oxan-2-yloxy)non-1-enyl]-5-(oxan-2-yloxy)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B13386480.png)
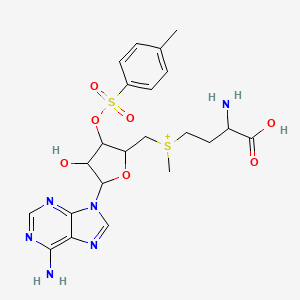
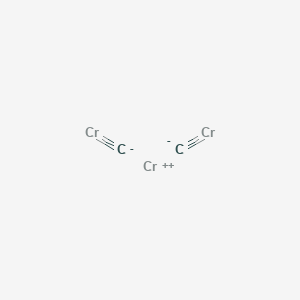
![N'-hydroxy-N-[3-(1H-indol-3-yl)-1-(methylamino)-1-oxopropan-2-yl]-2-(2-methylpropyl)butanediamide](/img/structure/B13386509.png)
![2-[[2-[(2-Acetamido-3-hydroxypropanoyl)amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid](/img/structure/B13386512.png)
![2,2-Dimethyl-4-oxo-3a,5,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrole-6-carboxylic acid](/img/structure/B13386515.png)
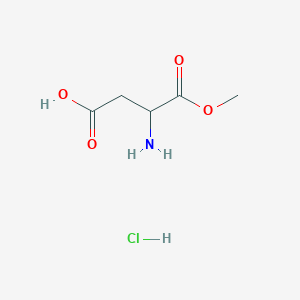
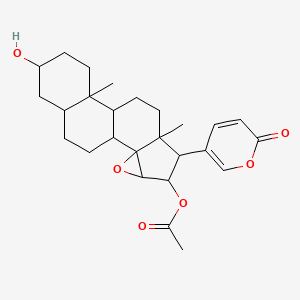
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-methyl-3-(methylsulfanyl)butanoic acid; N-cyclohexylcyclohexanamine](/img/structure/B13386523.png)
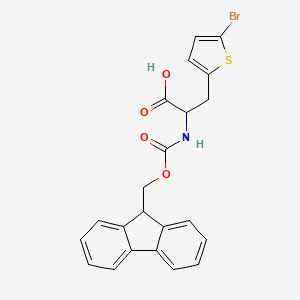
![(3,3-Dimethyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl)oxymethyl 6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;4-methylbenzenesulfonic acid](/img/structure/B13386552.png)
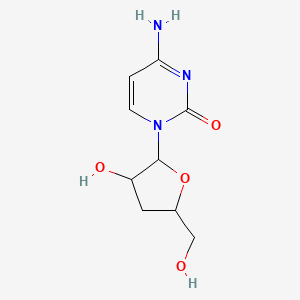
![[3-Acetyloxy-5-hydroxy-2-[[14-hydroxy-15-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-12,16-dimethyl-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxan-4-yl] acetate](/img/structure/B13386560.png)
